Enhanced Lipophilicity and Membrane Permeability vs. Free Acid Form
The ethyl ester modification significantly increases lipophilicity relative to the free carboxylic acid analog. This difference is quantified by a higher LogP (1.61 vs. 0.94) and a lower Polar Surface Area (PSA: 84.86 Ų vs. 99.35 Ų) . These values indicate a 71.5% increase in partition coefficient (LogP) and a 14.5% reduction in PSA, both of which correlate with improved passive membrane permeability and organic solvent solubility, critical for intracellular target engagement or chromatographic purification [1].
| Evidence Dimension | LogP (Lipophilicity) and PSA (Polar Surface Area) |
|---|---|
| Target Compound Data | LogP: 1.6062; PSA: 84.86 Ų |
| Comparator Or Baseline | (R)-5-N-Boc-amino-3-hydroxyl-pentanoic acid (free acid, CAS 1217830-91-5): LogP: 0.9412; PSA: 99.35 Ų [1] |
| Quantified Difference | LogP increase of +0.665 (71.5% higher); PSA reduction of 14.49 Ų (14.5% lower) |
| Conditions | Calculated using ChemSrc database standard algorithms at 25°C. |
Why This Matters
Higher LogP and lower PSA enable better passive diffusion across cell membranes, making this ester the preferred form for cell-based assays or prodrug design.
- [1] ChemSrc. CAS 1217830-91-5: (3R)-5-N-BOC-AMINO-3-HYDROXYL-PENTANIOCACID. Accessed 2026. View Source
